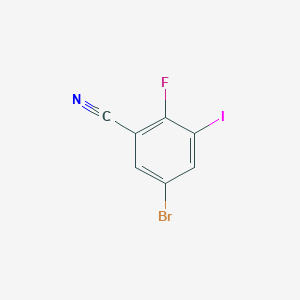

5-Bromo-2-fluoro-3-iodobenzonitrile

Description

Contextualization within Halogenated Aromatic Nitriles

Halogenated aromatic nitriles are a class of organic compounds that serve as crucial precursors in various industrial and pharmaceutical applications. medcraveonline.comresearchgate.net The nitrile group is a versatile functional group that can be transformed into amines, amides, carboxylic acids, and various heterocyclic systems. google.com The halogen atoms on the aromatic ring provide reactive handles for a multitude of chemical transformations, most notably metal-catalyzed cross-coupling reactions. ossila.com

The uniqueness of 5-Bromo-2-fluoro-3-iodobenzonitrile lies in the differential reactivity of its three halogen atoms. The iodine atom is the most reactive towards common palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, followed by the bromine atom. ossila.comnih.govsoton.ac.uk The fluorine atom, in contrast, is generally less reactive in these transformations but can participate in nucleophilic aromatic substitution (SₙAr) reactions, particularly when activated by the electron-withdrawing nitrile group. This hierarchy of reactivity allows for selective, stepwise functionalization of the aromatic ring, a highly desirable feature in multi-step organic synthesis.

Rationale for Dedicated Research on this compound

The dedicated research focus on this compound stems from its potential as a highly versatile scaffold for creating complex, polyfunctional molecules. The ability to selectively address each of the three halogen sites allows chemists to introduce different substituents in a controlled manner. This "orthogonal" reactivity is a powerful tool for building molecular diversity and is particularly valuable in the field of drug discovery.

For instance, a synthetic strategy could involve an initial Sonogashira coupling at the iodine position, followed by a Suzuki coupling at the bromine position, and finally, a nucleophilic substitution of the fluorine atom. This stepwise approach enables the precise construction of target molecules with a high degree of complexity from a single, readily accessible starting material. This level of synthetic control is often difficult to achieve with less functionalized aromatic building blocks.

Overview of Advanced Research Domains and Methodological Approaches

The unique structural and reactive properties of this compound make it a valuable tool in several advanced research domains, primarily in medicinal chemistry and materials science.

In medicinal chemistry , polysubstituted aromatic cores are common features in many biologically active compounds. This building block can be used to synthesize novel heterocyclic compounds and other complex structures that may exhibit a range of pharmacological activities. The ability to systematically vary the substituents at three different positions on the aromatic ring is a key strategy in structure-activity relationship (SAR) studies, which are fundamental to the process of drug development.

In materials science , functionalized benzonitriles are used in the synthesis of novel organic materials with specific electronic or photophysical properties. For example, they can serve as precursors for thermally activated delayed fluorescence (TADF) dyes used in organic light-emitting diodes (OLEDs). ossila.com The precise arrangement of different functional groups on the aromatic ring can be used to fine-tune the material's properties.

The primary methodological approach for exploiting the reactivity of this compound is transition-metal-catalyzed cross-coupling . Palladium-catalyzed reactions are the most common, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the iodo and bromo positions with high selectivity. nih.govchemrxiv.orguzh.chresearchgate.net Furthermore, research also explores nucleophilic aromatic substitution reactions to functionalize the fluorine-substituted position. The combination of these methods provides a robust platform for the synthesis of a wide array of novel compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-3-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrFIN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXQOIBMMREITL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Fluoro 3 Iodobenzonitrile

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.comyoutube.com For 5-bromo-2-fluoro-3-iodobenzonitrile, the primary disconnections would logically target the carbon-halogen and carbon-nitrile bonds.

A plausible retrosynthetic strategy would involve the sequential introduction of the halogen and nitrile substituents onto a simpler aromatic core. The order of these introductions is critical to ensure correct regiochemistry. Given the directing effects of the existing substituents at each stage, a logical approach would be to introduce the halogens first, followed by the nitrile group, or vice-versa.

Key Retrosynthetic Disconnections:

| Disconnection | Precursor Fragments | Corresponding Forward Reaction |

| C-CN bond | 1-bromo-4-fluoro-2,5-diiodobenzene + Cyanide source | Cyanation (e.g., Sandmeyer or transition-metal catalyzed) |

| C-I bond | 5-bromo-2-fluorobenzonitrile (B68940) + Iodinating agent | Electrophilic Iodination |

| C-Br bond | 2-fluoro-3-iodobenzonitrile + Brominating agent | Electrophilic Bromination |

This analysis suggests that a key intermediate could be a dihalogenated fluorobenzene, which is then further functionalized. The choice of the initial precursor and the sequence of reactions will ultimately depend on the availability of starting materials and the efficiency of each synthetic step.

Precursor Design and Selection in Multistep Synthesis

The selection of an appropriate precursor is paramount for an efficient synthesis. For this compound, several precursor molecules could be considered, each with its own synthetic advantages and disadvantages.

One potential starting material is 1-bromo-4-fluorobenzene (B142099) . A process for preparing 5-bromo-2-fluorobenzeneboronic acid from 1-bromo-4-fluorobenzene has been described, which involves lithiation followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. google.com This boronic acid could then serve as a versatile intermediate for further halogenation and cyanation.

Another approach could start with o-fluorobenzoyl chloride . This compound can be converted to o-fluorobenzamide and then to o-fluorobenzonitrile. google.com Subsequent regioselective bromination and iodination would then lead to the target molecule. A patent describes the synthesis of 5-bromo-2-fluorobenzonitrile from o-fluorobenzoyl chloride, which is then brominated using dibromohydantoin in sulfuric acid. google.com

The choice between these precursors would be guided by factors such as commercial availability, cost, and the anticipated yields of the subsequent synthetic steps.

Regioselective Elaboration of the Aromatic Core

The regioselective introduction of bromine, iodine, and the nitrile group onto the fluorinated aromatic ring is the cornerstone of this synthesis. The directing effects of the substituents already present on the ring play a crucial role in determining the position of the incoming groups.

Halogenation Strategies for Controlled Bromination and Iodination

The controlled introduction of bromine and iodine onto an aromatic ring requires careful selection of halogenating agents and reaction conditions to achieve the desired regioselectivity.

Bromination: For the bromination of an activated or deactivated aromatic ring, various reagents can be employed. N-Bromosuccinimide (NBS) is a common and mild brominating agent. For less reactive substrates, a stronger electrophilic bromine source like bromine in the presence of a Lewis acid (e.g., FeBr₃) might be necessary. In the synthesis of 5-bromo-2-fluorobenzonitrile, dibromohydantoin in sulfuric acid has been used as an effective brominating agent. google.com

Iodination: Iodination is typically achieved using electrophilic iodine sources. A mixture of iodine and an oxidizing agent (e.g., nitric acid, iodic acid) can generate the electrophilic I+ species. N-Iodosuccinimide (NIS) is another effective reagent for the iodination of aromatic compounds. The choice of reagent and conditions will depend on the reactivity of the aromatic substrate.

The regioselectivity of these halogenation reactions is governed by the electronic properties of the substituents already on the ring. For example, in a fluorobenzonitrile derivative, the fluorine atom is an ortho-, para-director, while the nitrile group is a meta-director. fiveable.me These competing directing effects must be carefully considered when planning the synthetic sequence. The use of fluorinated alcohols as solvents can enhance the regioselectivity of halogenation with N-halosuccinimides. nih.gov

Introduction of Nitrile Functionality via Cyanation Reactions

The nitrile group is a versatile functional group in organic synthesis and can be introduced onto an aromatic ring through several methods. numberanalytics.comnumberanalytics.com

Sandmeyer Reaction: A classic method for introducing a nitrile group is the Sandmeyer reaction, which involves the diazotization of an aniline (B41778) derivative followed by treatment with a copper(I) cyanide salt. wikipedia.org This method is often reliable but can generate significant amounts of waste.

Transition-Metal Catalyzed Cyanation: More modern approaches involve the palladium- or copper-catalyzed cyanation of aryl halides or triflates. These methods often offer milder reaction conditions and broader functional group tolerance compared to the Sandmeyer reaction. Reagents like zinc cyanide or potassium hexacyanoferrate(II) are commonly used as the cyanide source in these reactions.

Fluorination Tactics for Aromatic Systems

While the target molecule already contains a fluorine atom, understanding aromatic fluorination is crucial for designing syntheses of related compounds. The introduction of fluorine into an aromatic ring can be challenging due to the high reactivity of many fluorinating agents. numberanalytics.comnumberanalytics.comgoogle.com

Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly used for electrophilic fluorination. numberanalytics.com These reagents are more manageable than elemental fluorine.

Nucleophilic Aromatic Substitution (SₙAr): In cases where the aromatic ring is activated by electron-withdrawing groups, nucleophilic fluorination using fluoride (B91410) salts like potassium fluoride or cesium fluoride can be an effective strategy. numberanalytics.com

Transition-Metal Catalyzed Fluorination: Palladium- and copper-catalyzed methods have been developed for the fluorination of aryl halides and triflates, offering a powerful tool for C-F bond formation. acs.org

Directed Ortho-Metallation (DoM) Approaches to Aryl Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caunblog.frharvard.edu This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

Common DMGs include amides, carbamates, and ethers. acs.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce various functional groups with high regiocontrol.

In the context of synthesizing this compound, a DoM strategy could potentially be employed by starting with a precursor containing a suitable DMG. For example, a protected aniline or a benzoic acid derivative could be used to direct the introduction of one of the halogens at a specific position before being converted to the nitrile group. This approach offers a high degree of control over the substitution pattern, which is critical for the synthesis of highly substituted aromatic compounds.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize yield and purity while minimizing reaction time and cost. Key parameters that can be adjusted include temperature, reaction time, and the nature and concentration of reagents and catalysts.

For the initial bromination of 2-fluorobenzonitrile (B118710), a patent for the synthesis of 5-bromo-2-fluorobenzonitrile suggests that controlling the temperature between 10-15°C is crucial. google.com The reaction is typically incubated for 4 hours to ensure completion. google.com The concentration of sulfuric acid is also a key parameter, with a range of 75-90% being effective. google.com

In the subsequent iodination step, the choice of iodinating agent and catalyst is paramount. Reagents such as N-iodosuccinimide (NIS) in the presence of a strong acid catalyst like trifluoromethanesulfonic acid are often employed for the iodination of deactivated aromatic rings. The optimization of this step would involve screening different iodinating agents and Lewis acid catalysts to find the most effective combination for the 5-bromo-2-fluorobenzonitrile substrate.

Reaction time is another variable that requires optimization. For instance, in related syntheses of dihydrobenzofuran neolignans, optimizing the reaction time from 20 hours to 4 hours was achieved without a significant impact on conversion and selectivity. researchgate.net Similar time optimization studies would be beneficial for the synthesis of this compound.

The following interactive data table summarizes key reaction conditions that can be optimized for the synthesis of this compound.

| Parameter | Range/Options | Effect on Reaction |

| Temperature | 0°C to Reflux | Affects reaction rate and selectivity. |

| Reaction Time | 1 to 24 hours | Influences conversion and by-product formation. |

| Solvent | Dichloromethane, Acetonitrile, etc. | Impacts solubility, reaction rate, and greenness. |

| Catalyst | Lewis Acids (e.g., FeCl₃, AlCl₃) | Enhances electrophilicity of the halogenating agent. |

| Reagent Concentration | 1.0 to 2.0 equivalents | Stoichiometry affects yield and side reactions. |

Green Chemistry Principles in the Synthesis of Halogenated Benzonitriles

The application of green chemistry principles to the synthesis of halogenated benzonitriles like this compound is essential for developing environmentally sustainable chemical processes. Green chemistry focuses on reducing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov

A key principle of green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. greenchemistry-toolkit.org In the synthesis of this compound, a high atom economy would be achieved by minimizing the formation of by-products.

The use of hazardous solvents is a major concern in chemical synthesis. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. nih.gov For instance, research has shown the use of ionic liquids as recyclable agents in the green synthesis of benzonitrile (B105546), acting as a co-solvent, catalyst, and phase separator, thus simplifying the separation process. researchgate.netmdpi.comchemicalbook.com

Another important aspect is the use of catalysts to improve reaction efficiency and reduce waste. Catalytic reactions are preferred over stoichiometric ones as they reduce the amount of reagents needed. nih.gov In the synthesis of halogenated benzonitriles, exploring catalytic systems for bromination and iodination can lead to greener processes.

The Process Mass Intensity (PMI) is a widely used metric in the pharmaceutical industry to assess the greenness of a manufacturing process. greenchemistry-toolkit.orgmdpi.com It is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. greenchemistry-toolkit.org A lower PMI indicates a greener process. For a multi-step synthesis like that of this compound, analyzing the PMI for each step can identify areas for improvement.

Comparative Analysis of Synthetic Routes and Efficiency Metrics

Plausible Route: Sequential Halogenation of 2-Fluorobenzonitrile

This route involves the initial bromination of commercially available 2-fluorobenzonitrile to form 5-bromo-2-fluorobenzonitrile, followed by iodination at the 3-position. A known method for the bromination step uses dibromohydantoin in concentrated sulfuric acid, which is reported to be a simple and low-cost method with no wastewater discharge. google.com The subsequent iodination would likely require a strong electrophilic iodinating agent due to the deactivating nature of the existing substituents.

Alternative Route: Sandmeyer-type Reaction from a Precursor Aniline

An alternative could involve starting from a pre-functionalized aniline, for example, 3-amino-5-bromo-2-fluorobenzonitrile. A Sandmeyer-type reaction could then be used to introduce the iodine atom. This approach offers regiochemical control but may involve more steps to synthesize the required aniline precursor and can generate significant waste from the diazotization and Sandmeyer reactions.

Efficiency Metrics for Comparison

To quantitatively compare these routes, several green chemistry metrics can be employed:

Atom Economy: As discussed previously, this measures the efficiency of incorporation of reactant atoms into the final product. researchgate.net

E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process. scientificupdate.com

Process Mass Intensity (PMI): This considers the total mass input versus the mass of the product, providing a comprehensive measure of process efficiency. researchgate.netmdpi.com

The following table provides a conceptual comparison of the two routes based on these metrics.

| Metric | Sequential Halogenation Route | Sandmeyer-type Route |

| Plausible Overall Yield | Moderate to High | Potentially Lower (more steps) |

| Atom Economy | Moderate | Lower (due to by-products in Sandmeyer) |

| E-Factor | Potentially Lower | Likely Higher (diazotization reagents) |

| Process Mass Intensity (PMI) | Potentially Lower | Likely Higher |

| Advantages | Fewer steps, readily available starting material. | High regioselectivity in the final step. |

| Disadvantages | Potential for isomeric by-products in halogenation. | More complex starting material, more waste. |

Reactivity and Mechanistic Investigations of 5 Bromo 2 Fluoro 3 Iodobenzonitrile

Selective Reactivity of Multiple Halogens on the Aromatic Ring

The presence of three distinct halogen atoms on the aromatic ring of 5-Bromo-2-fluoro-3-iodobenzonitrile dictates its chemical behavior, offering a platform for sequential and site-selective modifications. The inherent differences in the bond strengths of the carbon-halogen bonds (C-I < C-Br < C-F) and the electronic effects of the substituents play a pivotal role in determining which halogen participates in a given reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the differential reactivity of the halogens allows for a high degree of control over the reaction outcome.

The concept of orthogonal reactivity is central to the synthetic utility of this compound. The order of reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of bond dissociation energy: I > Br > Cl > F. This predictable hierarchy allows for the selective activation of one C-X bond over another.

In a typical cross-coupling reaction, the C-I bond is the most labile and will preferentially undergo oxidative addition to the palladium(0) catalyst. This allows for selective functionalization at the iodine-bearing position while leaving the bromo and fluoro substituents intact. For instance, in a Sonogashira coupling, an alkyne can be selectively introduced at the C-3 position. wikipedia.orgchemistrysteps.comlibretexts.org Subsequent modification of the reaction conditions, such as increasing the temperature or changing the catalyst system, can then enable the reaction at the C-Br bond. The C-F bond is generally the most inert under these conditions and typically does not participate in the cross-coupling reaction.

This chemoselectivity is crucial for the stepwise construction of complex molecules. For example, a Suzuki coupling could be performed selectively at the iodo position, followed by a Stille or Heck reaction at the bromo position, all while the fluoro group remains as a spectator. nih.gov

Table 1: Hypothetical Selective Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Example) | Primary Site of Reaction | Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base | C-I | 5-Bromo-2-fluoro-3-arylbenzonitrile |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, Base | C-I | 5-Bromo-2-fluoro-3-(alkynyl)benzonitrile |

| Stille | Organostannane | Pd(PPh₃)₄ | C-I | 5-Bromo-2-fluoro-3-organobenzonitrile |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | C-I | 5-Bromo-2-fluoro-3-(alkenyl)benzonitrile |

| Suzuki (harsher conditions) | Arylboronic acid | Pd(dppf)Cl₂, Base | C-Br (after C-I reaction) | 5-Aryl-2-fluoro-3-arylbenzonitrile |

This table presents predicted outcomes based on established principles of cross-coupling reactivity.

The choice of palladium catalyst and, crucially, the associated ligands, can significantly influence the efficiency and selectivity of cross-coupling reactions. nih.gov The electronic and steric properties of the phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) used can modulate the reactivity of the palladium center.

For instance, electron-rich and bulky phosphine ligands, such as tri(tert-butyl)phosphine or biaryl phosphines (e.g., SPhos, XPhos), can enhance the rate of oxidative addition, particularly for less reactive aryl bromides. nih.gov In the case of this compound, a less reactive catalyst system might be sufficient for selective coupling at the iodo position. To subsequently activate the bromo position, a more robust catalyst system with a more electron-rich and sterically demanding ligand may be required.

The catalyst precursor also plays a role. While Pd(PPh₃)₄ is a common choice, other precursors like Pd₂(dba)₃ or Pd(OAc)₂ are often used in combination with specific ligands to generate the active Pd(0) species in situ. The choice of base and solvent are also critical parameters that must be optimized for each specific transformation to achieve high yields and selectivity.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In addition to cross-coupling, this compound is a substrate for nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is particularly relevant for the fluoro substituent, which can act as a good leaving group in the presence of strong nucleophiles, especially when the aromatic ring is activated by electron-withdrawing groups.

SNAr at Fluoro-Substituted Positions

The fluorine atom at the C-2 position is activated towards nucleophilic attack by the cumulative electron-withdrawing effects of the cyano group at C-1 and the halogens at C-3 and C-5. The cyano group, in particular, being in the ortho position, can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction through resonance. masterorganicchemistry.comlibretexts.org

Therefore, treatment of this compound with a variety of nucleophiles, such as alkoxides, thiolates, or amines, can lead to the displacement of the fluoride (B91410) ion. youtube.comnih.gov The rate of this reaction is generally dependent on the nucleophilicity of the attacking species and the ability of the solvent to stabilize the charged intermediate.

Table 2: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

| Nucleophile | Reagent (Example) | Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 5-Bromo-3-iodo-2-methoxybenzonitrile |

| Thiolate | Sodium thiophenoxide (NaSPh) | 5-Bromo-3-iodo-2-(phenylthio)benzonitrile |

| Amine | Piperidine | 5-Bromo-3-iodo-2-(piperidin-1-yl)benzonitrile |

| Hydroxide (B78521) | Potassium hydroxide (KOH) | 5-Bromo-2-hydroxy-3-iodobenzonitrile |

This table illustrates potential SNAr products based on the known reactivity of activated aryl fluorides.

Competitive SNAr Pathways

While the fluoro group is the most likely site for SNAr, the possibility of competitive substitution at the other halogen-bearing positions should be considered, although it is generally less favorable. The relative leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of the trend observed in palladium-catalyzed cross-coupling. chemistrysteps.com This is because the rate-determining step in SNAr is typically the initial nucleophilic attack, which is facilitated by a more electronegative substituent that polarizes the C-X bond, rather than the cleavage of the C-X bond itself.

The strong electron-withdrawing nature of the cyano group and the other halogens deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. The directing effects of the substituents are also important. The cyano group and the halogens are ortho-para deactivating for electrophilic substitution but can influence the regioselectivity of nucleophilic attack. libretexts.orglibretexts.orgmasterorganicchemistry.com In this case, the fluorine at C-2 is ortho to the strongly activating cyano group, making it a prime target for nucleophiles. Attack at the bromine or iodine positions would lead to less stable Meisenheimer intermediates, making these pathways less likely under typical SNAr conditions.

Reductive Dehalogenation and Related Transformations

The selective removal of halogen atoms, or reductive dehalogenation, is a fundamental transformation in organic synthesis. For polyhalogenated compounds like this compound, the challenge lies in achieving regioselectivity. The differing bond strengths of C-I, C-Br, and C-F are the primary determinants of this selectivity.

Table 1: Carbon-Halogen Bond Dissociation Energies in Halobenzenes

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | ~123 |

| C-Cl | ~96 |

| C-Br | ~81 |

| C-I | ~65 |

Given these energies, the iodine atom is the most likely to be cleaved during reductive processes. Common reagents for such transformations include catalytic hydrogenation (e.g., H₂ with a palladium catalyst), dissolving metal reductions (e.g., sodium in liquid ammonia), and hydride reagents. The specific conditions can be tuned to favor the removal of one halogen over another. For instance, milder reducing agents or carefully controlled reaction times would be expected to selectively remove the iodine atom, leaving the bromine and fluorine atoms intact.

Organometallic Reagent Formation (e.g., Lithiation, Grignard Reactions)

The formation of organometallic reagents is a powerful method for creating new carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the generation of such reagents can proceed via two main pathways: metal-halogen exchange or direct insertion of a metal into a carbon-halogen bond.

Lithiation: Lithium-halogen exchange is a common method for generating aryllithium species. This reaction is typically fastest for the most easily cleaved carbon-halogen bond, which is the C-I bond. Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to selectively replace the iodine atom with lithium. The resulting lithiated species can then be reacted with a variety of electrophiles.

Grignard Reactions: The formation of a Grignard reagent involves the direct insertion of magnesium into a carbon-halogen bond. Similar to lithiation, this reaction is most favorable at the C-I bond. Reacting this compound with magnesium metal would likely yield the corresponding Grignard reagent, with the magnesium inserted at the position of the iodine atom. This organomagnesium compound can then be used in a wide range of subsequent reactions.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, providing access to a range of other functionalities.

Nucleophilic Additions to the Cyano Moiety

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of various nitrogen-containing heterocycles or other functional groups. The reactivity of the nitrile group in this compound is influenced by the electron-withdrawing nature of the halogen substituents, which can enhance the electrophilicity of the cyano carbon.

Reduction of Nitrile to Amine or Aldehyde

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions can reduce the nitrile to a primary amine (-(CH₂)NH₂).

Reduction to Aldehyde: Partial reduction to an aldehyde can be achieved using milder reducing agents such as diisobutylaluminum hydride (DIBAL-H).

Hydrolysis of Nitrile to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. A documented example of this transformation for this compound involves its reaction with concentrated sulfuric acid at elevated temperatures. In a specific instance, the compound was dissolved in concentrated sulfuric acid and heated overnight at 120°C. Following dilution with ice water and extraction, 5-bromo-2-fluoro-3-iodobenzoic acid was obtained in a 64.9% yield over two steps. google.com

Table 2: Documented Hydrolysis of this compound google.com

| Reactant | Reagents and Conditions | Product | Yield |

| This compound | Concentrated H₂SO₄, 120°C, overnight | 5-Bromo-2-fluoro-3-iodobenzoic acid | 64.9% (two steps) |

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic systems. For example, [3+2] cycloadditions with azides can yield tetrazoles. The feasibility and regioselectivity of such reactions with this compound would be influenced by the electronic and steric effects of the halogen substituents.

Elucidation of Reaction Mechanisms and Intermediates

Extensive literature searches did not yield specific studies on the elucidation of reaction mechanisms and intermediates for the chemical compound this compound. Consequently, detailed information regarding its kinetic and thermodynamic aspects, as well as computational support for its mechanistic pathways, is not available in the reviewed scientific literature.

Kinetic and Thermodynamic Aspects of Reactivity

Computational Support for Mechanistic Pathways

Similarly, a thorough search for computational studies, including density functional theory (DFT) calculations or other theoretical models that investigate the mechanistic pathways of this compound, did not yield any specific results. While computational chemistry is a powerful tool for understanding reaction mechanisms, including those of halogenated aromatic compounds in processes like nucleophilic aromatic substitution or cross-coupling reactions, no such studies have been published for this particular compound.

General mechanistic insights for related compounds suggest that the reactivity of the carbon-halogen bonds would likely be a key feature in its chemical transformations. In palladium-catalyzed cross-coupling reactions, for instance, the oxidative addition of a palladium(0) complex to the C-I or C-Br bond is a critical step. The relative reactivity of these bonds (typically C-I > C-Br) would be a subject of interest in any mechanistic investigation. However, without specific studies on this compound, any discussion of its reaction mechanisms would be purely speculative.

Advanced Derivatization and Functionalization Strategies

Chemoselective and Regioselective Modifications of 5-Bromo-2-fluoro-3-iodobenzonitrile

The differential reactivity of the carbon-halogen bonds is the cornerstone of selective modifications of this molecule. In palladium-catalyzed cross-coupling reactions, the bond reactivity follows the general trend: C–I > C–Br >> C–F. This predictable hierarchy allows for the stepwise and site-specific introduction of various substituents. Furthermore, the C-F bond, while typically inert to cross-coupling, can be activated for nucleophilic aromatic substitution, adding another layer of synthetic utility. beilstein-journals.orgossila.com This orthogonal reactivity is crucial for building oligo-functionalized systems. beilstein-journals.org

The distinct reactivity of the three halogen atoms can be exploited to perform sequential cross-coupling reactions, installing different moieties at specific positions on the aromatic ring. A typical strategy would involve an initial, milder reaction targeting the most reactive C–I bond, followed by a second coupling at the C–Br bond under slightly more forcing conditions, all while preserving the C–F bond for a potential final modification. beilstein-journals.orgnih.gov This allows for the controlled synthesis of tri-substituted benzonitrile (B105546) derivatives from a single starting material.

For instance, a Suzuki coupling could be performed at the C-3 position (iodine), followed by a Sonogashira or Heck coupling at the C-5 position (bromine). This stepwise approach provides access to a diverse library of compounds with precisely controlled substitution patterns.

Table 1: Hypothetical Sequential Cross-Coupling Strategy

| Step | Position | Halogen | Example Reaction | Reagents/Catalyst (Illustrative) | Moiety Introduced |

|---|---|---|---|---|---|

| 1 | C-3 | Iodine | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | Aryl group |

| 2 | C-5 | Bromine | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base | Alkynyl group |

| 3 | C-2 | Fluorine | Nucleophilic Aromatic Substitution (SₙAr) | NaOMe, DMSO | Methoxy group |

The selective nature of cross-coupling reactions enables the introduction of a wide array of functional groups and complex molecular fragments onto the this compound core.

Heterocycles: Palladium-catalyzed methods like Suzuki-Miyaura (using heterocyclic boronic acids) and Buchwald-Hartwig amination (using N-heterocycles) are powerful tools for attaching various heterocyclic systems. These reactions can be directed to either the C-I or C-Br position depending on the chosen conditions. uzh.chresearchgate.net

Alkenes: The Mizoroki-Heck reaction provides an efficient pathway for the vinylation of the aryl halide bonds, leading to the formation of stilbene-like structures. organic-chemistry.org This reaction typically involves a palladium catalyst and a base to couple the benzonitrile with an activated alkene. researchgate.netmdpi.com The reaction exhibits outstanding trans selectivity. organic-chemistry.org

Alkynes: The Sonogashira coupling is the premier method for introducing alkyne functionalities. This reaction, which couples a terminal alkyne with an aryl halide using a palladium-copper co-catalyst system, can be chemoselectively performed at the highly reactive C-I bond, and subsequently at the C-Br bond, to yield mono- or di-alkynylated products.

Exploiting the Nitrile Group for Novel Molecular Architectures

The nitrile group is not merely a passive substituent; it is a versatile functional handle that can be transformed into a variety of other nitrogen-containing groups, significantly expanding the molecular diversity accessible from this compound.

The electron-withdrawing nature of the nitrile group facilitates its participation in cyclization reactions to form valuable heterocyclic systems.

Tetrazoles: One of the most common transformations of nitriles is their conversion into 5-substituted-1H-tetrazoles. This is typically achieved via a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide or hydrazoic acid. nih.gov This reaction is often facilitated by Lewis acids and is a cornerstone of medicinal chemistry, as the tetrazole ring is a well-known bioisostere for a carboxylic acid group. nih.gov

Imidazoles: While direct conversion is less common, the nitrile group can serve as a precursor for imidazole (B134444) synthesis through multi-step sequences. For example, reduction of the nitrile to an aminomethyl group, followed by condensation with a suitable 1,2-dicarbonyl compound, is a viable route. Alternatively, established methods for imidazole synthesis can be adapted, where the benzonitrile derivative is incorporated into a larger synthetic scheme. nih.gov

The nitrile group can be readily converted into other nitrogen- and sulfur-containing functional groups, which are important in their own right as synthetic intermediates and pharmacophores.

Amidines: The Pinner reaction provides a classic route to amidines from nitriles. The nitrile is first treated with an alcohol under acidic conditions to form an imidate salt (Pinner salt), which is subsequently reacted with ammonia (B1221849) or an amine to furnish the corresponding amidine.

Thioamides: The direct conversion of nitriles to thioamides can be accomplished through thionation. organic-chemistry.org This involves reacting the benzonitrile with a sulfur-transfer reagent. A variety of reagents can be used, with Lawesson's reagent and phosphorus pentasulfide (P₂S₅) being the most common, to efficiently yield the corresponding thioamide derivative. organic-chemistry.org

Table 2: Transformations of the Nitrile Group

| Starting Group | Target Group | Reaction Type | Typical Reagents |

|---|---|---|---|

| Nitrile (-CN) | Tetrazole | [3+2] Cycloaddition | NaN₃, NH₄Cl or ZnCl₂ |

| Nitrile (-CN) | Thioamide | Thionation | Lawesson's Reagent or P₂S₅ |

| Nitrile (-CN) | Amidine | Pinner Reaction | 1. HCl, ROH; 2. R'NH₂ |

Multi-Component Reactions (MCRs) Featuring this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a powerful strategy for rapidly building molecular complexity. This compound is an excellent candidate for inclusion in various MCRs.

The nitrile functionality can participate directly in isocyanide-based MCRs that proceed via a nitrile-containing intermediate. For example, in certain variations of the Ugi or Passerini reactions, the nitrile can be incorporated to form complex heterocyclic scaffolds like tetrazoles. nih.govbeilstein-journals.org The reaction of an aldehyde, an amine, an isocyanide, and an azide source (like TMSN₃) can generate highly substituted tetrazoles in a single step.

Furthermore, the aryl halide portions of the molecule can be incorporated into MCRs that involve sequential or in-situ palladium-catalyzed cross-coupling steps. A reaction could be designed where an MCR first builds a complex fragment, which is then coupled to the benzonitrile core via one of the halogen sites. This combination of MCR and cross-coupling chemistries provides a highly convergent and efficient approach to novel, densely functionalized molecules. nih.govresearchgate.net

No Publicly Available Research on Asymmetric Transformations of this compound Using Chiral Catalysts

Despite a comprehensive review of scientific literature and chemical databases, there is currently no publicly available research detailing the development of asymmetric transformations using chiral catalysts specifically for the chemical compound this compound.

This highly substituted benzonitrile is a complex starting material, and while it holds potential for the synthesis of intricate molecular architectures, its direct application in enantioselective catalysis has not been reported in peer-reviewed journals or patents. Scientific inquiry into the derivatization of this compound appears to be limited, with no studies focusing on the use of chiral catalysts to induce stereoselectivity at or adjacent to the benzonitrile core.

The field of asymmetric catalysis is a robust area of chemical research, with numerous strategies for the enantioselective functionalization of aromatic compounds. These methods often rely on the use of chiral ligands in combination with transition metals to control the three-dimensional arrangement of atoms during a chemical reaction. Common transformations include asymmetric cross-coupling reactions, hydrogenations, and various addition reactions.

However, the specific substitution pattern of this compound, featuring three different halogen atoms and a nitrile group, presents a unique and challenging substrate for selective, asymmetric functionalization. The electronic and steric properties of each substituent would need to be carefully considered to achieve control over reactivity and stereoselectivity.

While it is conceivable that this compound could be a precursor for chiral molecules, the synthetic routes to achieve this have not been explored or published. Researchers have not yet documented the successful application of chiral catalysts to selectively transform any of the functional groups present on the this compound ring in an asymmetric fashion.

Therefore, a detailed discussion on the development of asymmetric transformations for this specific compound, including data tables and detailed research findings, cannot be provided at this time due to the absence of such information in the scientific domain.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Fluoro 3 Iodobenzonitrile

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule governs its chemical and physical properties. Understanding the electronic structure is fundamental to predicting its behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. For 5-Bromo-2-fluoro-3-iodobenzonitrile, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized ground state geometry.

These calculations would yield important data on bond lengths, bond angles, and dihedral angles. The presence of three different halogens (fluorine, bromine, and iodine) with varying sizes and electronegativities, along with the electron-withdrawing nitrile group, would lead to significant distortions in the benzene (B151609) ring from a perfect hexagon. The C-F, C-Br, and C-I bond lengths would be of particular interest, reflecting the interplay of covalent bonding and steric repulsion.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-I Bond Length | ~2.10 Å |

| C-C≡N Bond Angle | ~178° |

| Benzene Ring Bond Angles | Deviating from 120° |

Note: The values in this table are illustrative and represent typical bond lengths for these types of halogenated aromatic compounds. Precise values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). summedchem.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap suggests lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the iodine atom, which is the most polarizable and least electronegative of the halogens. The LUMO is likely to be distributed over the nitrile group and the aromatic ring, reflecting their electron-accepting nature. The electron-withdrawing effects of the fluorine, bromine, and nitrile groups would lower the energies of both the HOMO and LUMO compared to unsubstituted benzonitrile (B105546).

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (Illustrative) |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

Note: These energy values are illustrative and would be determined through DFT calculations. The relatively large HOMO-LUMO gap suggests that the molecule would be moderately stable.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The EPS is plotted onto the molecule's electron density surface, with colors indicating different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

While the benzene ring itself is planar, the substituents can have different orientations. For this compound, the primary conformational flexibility would involve the rotation of the nitrile group, although it is generally co-planar with the ring to maximize conjugation. A potential energy surface scan could be performed by systematically changing the dihedral angle of the C-C≡N bond relative to the ring to confirm the most stable conformation. However, due to the high energy barrier for rotation, significant conformational isomerism is not expected at room temperature.

Spectroscopic Parameter Prediction for Advanced Characterization

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the molecule in the absence of a reference standard. Techniques such as DFT can be used to calculate vibrational frequencies (IR and Raman), and NMR chemical shifts.

Predicted vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The characteristic stretching frequency of the nitrile group (C≡N) would be a prominent feature, expected in the range of 2220-2240 cm⁻¹. The C-F, C-Br, and C-I stretching vibrations would appear at lower frequencies.

Similarly, the prediction of ¹³C and ¹H NMR chemical shifts can help in the structural elucidation of the molecule. The chemical shifts would be influenced by the strong anisotropic and electronic effects of the three different halogen atoms and the nitrile group.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data | Predicted Value/Region (Illustrative) |

| C≡N Vibrational Stretch | 2230 cm⁻¹ |

| ¹³C Chemical Shift (C-Br) | 115 ppm |

| ¹³C Chemical Shift (C-F) | 160 ppm (JCF coupling) |

| ¹³C Chemical Shift (C-I) | 95 ppm |

Note: These are illustrative values. Accurate predictions require specific calculations and may need to be scaled to match experimental data.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be used to model reaction pathways and characterize transition states. For this compound, potential reactions could include nucleophilic aromatic substitution or cross-coupling reactions at the C-Br or C-I bonds.

By modeling the energy profile of a proposed reaction, chemists can determine the activation energy and the feasibility of the reaction. The structures of transition states, which are energy maxima along the reaction coordinate, can be calculated to understand the mechanism of the reaction in detail. For instance, the modeling of a Suzuki or Sonogashira coupling at the C-I or C-Br position would reveal the energetics of the oxidative addition, transmetalation, and reductive elimination steps.

Solvent Effects on Molecular Properties and Reactivity

The polarity and nature of a solvent can significantly influence the molecular properties and reactivity of a solute. For a molecule like this compound, with its multiple halogen substituents and a polar nitrile group, solvent effects are expected to be pronounced.

In a hypothetical computational study, researchers would typically use various solvent models, such as the Polarizable Continuum Model (PCM), to simulate the behavior of the compound in different solvent environments (e.g., non-polar solvents like hexane, polar aprotic solvents like dimethyl sulfoxide, and polar protic solvents like ethanol).

Expected Trends (General):

Dipole Moment: The dipole moment of the molecule is expected to increase in more polar solvents due to the stabilization of the charge-separated resonance structures.

Reactivity: The reactivity of the compound, particularly in nucleophilic aromatic substitution reactions, would be highly dependent on the solvent. Polar aprotic solvents are known to accelerate such reactions by solvating the cation while leaving the nucleophile relatively free.

Spectroscopic Properties: The absorption maxima in UV-Vis spectra and the chemical shifts in NMR spectra would be expected to shift depending on the solvent polarity.

Without specific studies, a data table illustrating these effects for this compound cannot be generated.

Aromaticity Studies and Electronic Delocalization

The aromaticity of a substituted benzene ring is a subject of ongoing research. The presence of multiple electron-withdrawing halogen atoms and a nitrile group on the benzene ring of this compound would undoubtedly affect its aromatic character and the delocalization of its π-electrons.

Computational methods are employed to quantify aromaticity through various indices:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A more negative NICS value generally indicates stronger aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length alternation around the ring. A value closer to 1 suggests higher aromaticity.

Para-Delocalization Index (PDI): This index quantifies the electron sharing between para-positioned carbon atoms.

Aromatic Fluctuation Index (FLU): This index measures the fluctuation of electron delocalization between adjacent atoms in the ring.

Expected Findings (General):

This reduction in electron density could potentially lead to a decrease in the aromaticity of the ring compared to unsubstituted benzene. The precise impact would depend on the interplay of inductive and resonance effects of the substituents.

Again, in the absence of specific research on this compound, a data table of aromaticity indices cannot be provided.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal identification and structural elucidation of organic compounds. ub.edu For 5-Bromo-2-fluoro-3-iodobenzonitrile, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic constituents.

The fragmentation pathways of this compound under electron ionization or other ionization techniques would offer significant structural information. The analysis of the mass-to-charge ratios of the resulting fragment ions can help to piece together the molecule's structure. Common fragmentation patterns for halogenated aromatic compounds include the loss of halogen atoms and the cleavage of the benzene (B151609) ring. mdpi.com The relative isotopic abundances of bromine and iodine would also be critical in identifying fragments containing these elements.

A plausible fragmentation pathway for this compound could involve the initial loss of a bromine or iodine atom, followed by the expulsion of a cyanide radical or other small neutral molecules. The study of these fragmentation patterns, aided by the high resolution of the mass spectrometer, would allow for the confirmation of the connectivity of the atoms within the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy provides a detailed picture of the chemical environment of magnetically active nuclei, offering invaluable information on the structure and connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing and electron-donating effects of the substituents on the benzene ring. The coupling patterns (splitting) between adjacent protons would provide information about their relative positions.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. chemicalbook.com The chemical shifts of the carbon atoms would be highly dependent on the attached substituents. For instance, the carbon atom attached to the electron-withdrawing cyano group would appear at a different chemical shift compared to the carbons bonded to the halogen atoms.

¹⁹F NMR: As fluorine has a spin of 1/2 and is 100% abundant, ¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a signal for the single fluorine atom, and its coupling with neighboring protons would further confirm the substitution pattern on the aromatic ring.

¹²⁹Xe NMR: While not a standard technique for this type of molecule, ¹²⁹Xe NMR is a powerful tool for probing porous materials and host-guest interactions. In a hypothetical scenario where this compound is incorporated into a larger supramolecular assembly or a porous material, the chemical shift of xenon gas dissolved in the system could provide information about the local environment created by the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are two-dimensional NMR techniques that provide information about the spatial proximity of nuclei. For this compound, these experiments would be crucial in confirming the substitution pattern by identifying through-space interactions between the aromatic protons and the substituents on the ring. For example, a NOESY cross-peak between a proton and the fluorine atom would indicate their close spatial relationship, helping to definitively assign the isomeric structure.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. researchgate.net A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular geometry.

Furthermore, the crystal structure would reveal the nature of intermolecular interactions, such as halogen bonding (involving bromine and iodine), dipole-dipole interactions, and π-π stacking interactions between the aromatic rings. researchgate.net Understanding these interactions is crucial for comprehending the solid-state packing of the molecule and its physical properties.

Vibrational Spectroscopy (FT-IR, Raman) for Advanced Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for identifying functional groups. ksu.edu.sa

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group, typically in the range of 2220-2260 cm⁻¹. esisresearch.org Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.net The C-F, C-Br, and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. ksu.edu.sa The C≡N stretch would also be Raman active. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. A combined analysis of both FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of this compound. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| C≡N Stretch | 2220-2260 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | FT-IR, Raman |

| C-F Stretch | 1000-1400 | FT-IR |

| C-Br Stretch | 500-600 | FT-IR |

| C-I Stretch | ~500 | FT-IR |

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would show absorption bands corresponding to π-π* transitions of the aromatic system. The position and intensity of these bands are influenced by the substituents on the benzene ring. Halogen atoms and the nitrile group can cause shifts in the absorption maxima compared to unsubstituted benzene.

Fluorescence Spectroscopy: While not all aromatic compounds are fluorescent, the presence of the rigid aromatic ring and the heavy atoms (bromine and iodine) could influence the emissive properties of this compound. If the compound is fluorescent, the emission spectrum would provide information about the energy of the excited state and the quantum yield would quantify the efficiency of the fluorescence process. The heavy atom effect of bromine and iodine might also lead to phosphorescence.

Chiroptical Spectroscopic Methods for Chiral Derivatives

The intrinsic chirality of a molecule, meaning its non-superimposable mirror image, can be investigated using chiroptical spectroscopic methods. These techniques are essential for determining the absolute configuration and conformational features of chiral molecules. For derivatives of this compound to be analyzed by these methods, they must first be rendered chiral. This can be achieved through the introduction of a chiral center or by the presence of axial chirality, which can arise from restricted rotation around a sigma bond, a phenomenon known as atropisomerism.

The primary chiroptical methods include Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). Both techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. youtube.comyoutube.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. youtube.com A CD signal is only observed for chiral molecules within their absorption bands. youtube.com The resulting CD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity ([θ]), against wavelength.

For hypothetical chiral derivatives of this compound, the aromatic ring and the nitrile group would act as the primary chromophores. The electronic transitions of these groups, influenced by the bromo, fluoro, and iodo substituents, would give rise to CD signals. The sign and magnitude of the CD bands, known as Cotton effects, provide crucial information about the stereochemistry of the molecule.

Positive and Negative Bands: A positive band in a CD spectrum indicates a stronger absorption of left circularly polarized light, while a negative band signifies a stronger absorption of right circularly polarized light. youtube.com

Structural Insights: In the case of proteins, for instance, CD spectroscopy can reveal the presence of secondary structures like alpha-helices and beta-sheets. researchgate.net For smaller molecules like chiral benzonitriles, the CD spectrum can be used to determine the absolute configuration by comparing experimental data with theoretical calculations or with spectra of closely related compounds of known stereochemistry.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Unlike CD, which is only observed within an absorption band, ORD effects are observed over a broader wavelength range, including regions where the molecule does not absorb light. youtube.com The curve of optical rotation versus wavelength is known as an ORD curve. The combination of CD and ORD is referred to as the Cotton effect. youtube.com

The influence of substituent groups on the aromatic ring can be transmitted to a nearby chiral center, affecting the optical rotation. nist.gov For a chiral derivative of this compound, the heavy halogen atoms (bromo and iodo) and the electronegative fluorine atom would significantly influence the electronic environment of the aromatic ring, which in turn would impact the ORD spectrum.

Application to Chiral Derivatives of this compound

The synthesis of axially chiral benzonitriles is an area of active research. researchgate.net Should a chiral derivative of this compound be synthesized, its chiroptical properties could be studied to elucidate its three-dimensional structure.

For example, if atropisomers of a biaryl system containing the this compound moiety were prepared, CD and ORD spectroscopy would be invaluable tools for:

Confirming Chirality: The observation of a non-zero CD or ORD spectrum would confirm the presence of a stable chiral structure.

Determining Absolute Configuration: By comparing the experimental spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration (R or S) of the atropisomer could be assigned.

Studying Conformational Dynamics: The stability of the chiral axis and the energy barrier to rotation could be investigated by studying the chiroptical properties at different temperatures.

Hypothetical Chiroptical Data

The following table presents hypothetical chiroptical data for a chiral derivative of this compound, illustrating the type of information that would be obtained from such an analysis.

| Spectroscopic Technique | Parameter | Value | Significance |

| Circular Dichroism | Wavelength (λmax) | 280 nm | Corresponds to an electronic transition of the aromatic chromophore. |

| Molar Ellipticity ([θ]) | +1.5 x 104 deg·cm2/dmol | A positive Cotton effect, indicating the stereochemical environment around the chromophore. | |

| Optical Rotatory Dispersion | Specific Rotation ([α]D) | +85° | The optical rotation at the sodium D-line (589 nm), a standard measure of optical activity. |

| Wavelength of Peak | 295 nm | The peak of the ORD curve, related to the Cotton effect observed in the CD spectrum. | |

| Wavelength of Trough | 265 nm | The trough of the ORD curve, also related to the Cotton effect. |

Future Perspectives and Emerging Research Directions

Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. For complex molecules like 5-Bromo-2-fluoro-3-iodobenzonitrile, future research will likely focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Key areas of development include:

Alternative Solvents and Catalysts: Research into the use of ionic liquids as recyclable agents that can act as co-solvents and catalysts is a promising green alternative. rsc.orgresearchgate.net These approaches can simplify separation processes and eliminate the need for metal salt catalysts. rsc.orgresearchgate.net For instance, a synthetic route for benzonitriles has been developed using an ionic liquid that facilitates phase separation for easy recovery and reuse. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves exploring novel reactions that avoid the use of protecting groups and minimize the formation of byproducts. A known synthesis method for 5-bromo-2-fluorobenzonitrile (B68940) involves reacting o-fluorobenzoyl chloride with ammonia (B1221849) water, followed by dehydration and subsequent bromination. google.com Future sustainable approaches would aim to improve upon such multi-step sequences.

Chemoenzymatic and Biocatalytic Approaches to Halogenated Benzonitriles

Biocatalysis offers a powerful toolkit for chemical synthesis, characterized by high selectivity, mild reaction conditions, and environmental compatibility. nih.govnih.govrjraap.com The application of enzymes to the synthesis of halogenated benzonitriles is a burgeoning field with significant potential.

Emerging research directions include:

Engineered Enzymes: While wild-type enzymes may have limited applicability for highly substituted aromatic compounds, protein engineering can be used to create variants with tailored activity and substrate specificity. nih.gov Researchers have successfully engineered aldoxime dehydratases (Oxds) for the scalable, cyanide-free synthesis of various aromatic nitriles from the corresponding benzaldoximes. nih.gov This approach represents a sustainable and energy-efficient alternative to traditional industrial methods. nih.gov

High Selectivity: Chemoenzymatic strategies are particularly promising due to the remarkable regio- and stereoselectivity of enzymatic transformations. nih.govrjraap.com Enzymes could be employed to selectively introduce or modify functional groups on the benzonitrile (B105546) scaffold, a task that can be challenging using conventional chemical methods. This high selectivity simplifies access to complex bioactive compounds. nih.gov

Cascade Reactions: One-pot chemoenzymatic and biocatalytic cascades, where multiple reaction steps are carried out sequentially by different enzymes or a combination of chemical and biological catalysts, can significantly improve process efficiency. researchgate.net This strategy could be applied to build the this compound molecule from simpler precursors in a streamlined fashion.

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.govflinders.edu.aujst.org.in This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. nih.govuc.pt

For the synthesis of this compound, flow chemistry could offer significant benefits:

Improved Safety and Control: The synthesis of polyhalogenated aromatics can involve hazardous reagents and exothermic reactions. Flow reactors minimize the volume of reactive material at any given time and provide superior temperature control, significantly improving the safety profile of the process. researchgate.net

Access to Novel Reaction Conditions: Flow reactors can operate safely at high temperatures and pressures that are difficult to achieve in batch reactors. This capability can accelerate reaction rates and enable novel chemical transformations, potentially leading to more efficient synthetic routes.

Machine Learning and Artificial Intelligence for Synthetic Route Prediction

Key applications in the synthesis of this compound include:

Retrosynthetic Analysis: AI-driven retrosynthesis tools can deconstruct a complex target molecule into simpler, commercially available starting materials. pharmafeatures.com These algorithms can suggest multiple potential routes, ranking them based on factors like cost, efficiency, and environmental impact. pharmafeatures.com

Novelty in Predictions: A significant challenge for AI models is predicting truly novel reactions that are not well-represented in existing databases. cas.org Collaborations aimed at enriching training datasets with rare reaction classes have been shown to dramatically improve the predictive power and novelty of AI models. cas.org

Integration with Automation: The ultimate goal is to combine AI-driven synthesis planning with automated flow chemistry platforms. pharmafeatures.com Such systems could autonomously design a synthetic route, optimize reaction conditions in real-time, and execute the continuous production of complex molecules with minimal human intervention. pharmafeatures.com

Exploration of Unconventional Reactivities and Catalytic Systems

Future synthetic approaches to this compound will likely involve the exploration of novel and unconventional reaction methodologies to form the key carbon-halogen and nitrile bonds.

Promising areas of research include:

Photochemistry: Photolytic methods offer a unique way to synthesize substituted benzonitriles. For example, the irradiation of certain phenyl halides in the presence of a cyanide source can yield the corresponding benzonitrile through an ArSN1 reaction mechanism. nih.gov This approach could provide a milder alternative to traditional cyanation methods.

Novel Catalytic Systems: Research into new catalysts for halogenation and cross-coupling reactions is ongoing. This includes the development of more robust and selective catalysts that can function under milder conditions and tolerate a wider range of functional groups. Photoredox catalysis, for instance, has emerged as a powerful tool for forming C-C bonds.

Vapor-Phase Reactions: For certain halogenations, high-temperature, catalyst-free, vapor-phase reactions can provide high yields and conversions without the need for complex purification procedures to remove a catalyst. google.com While potentially energy-intensive, this represents an unconventional approach that could be explored for specific halogenation steps in the synthesis of polyhalogenated benzonitriles. google.com

Q & A

Basic: What are the key considerations for designing a synthetic route to 5-Bromo-2-fluoro-3-iodobenzonitrile?

Answer:

Synthesis requires sequential halogenation to avoid undesired cross-reactivity. A plausible route involves:

- Fluorination : Directing group strategies (e.g., nitrile) can enable regioselective fluorination via electrophilic substitution.

- Bromination/Iodination : Bromine or iodine can be introduced using halogenation reagents (NBS, NIS) under controlled conditions to minimize polyhalogenation. For example, iodination may require protecting groups to prevent displacement of fluorine .

- Purification : Column chromatography or recrystallization is critical due to the compound’s sensitivity to light and temperature .

Basic: How can NMR spectroscopy resolve structural ambiguities in polyhalogenated benzonitriles?

Answer:

- ¹³C NMR : Distinguishes halogenated carbons (e.g., C-I: δ ~60-100 ppm; C-Br: δ ~25-40 ppm).

- ¹⁹F NMR : Confirms fluorine substitution (δ ~-110 to -140 ppm for aromatic F).

- Coupling Patterns : Vicinal halogens (e.g., F and I) produce distinct splitting in ¹H NMR. Cross-validation with X-ray crystallography is recommended for absolute confirmation .

Advanced: What strategies mitigate competing side-reactions during Suzuki-Miyaura coupling of this compound?

Answer:

- Selective Activation : Use Pd catalysts (e.g., Pd(PPh₃)₄) to target the iodine substituent, leveraging its higher reactivity over bromine in oxidative addition.

- Protecting Groups : Temporarily protect the nitrile group (e.g., as a silyl ether) to prevent coordination with the catalyst .

- Kinetic Control : Optimize temperature (e.g., 60–80°C) and stoichiometry to favor cross-coupling over homo-coupling .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

- Electron-Withdrawing Effects : The nitrile group deactivates the ring, directing nucleophiles to meta/para positions relative to halogens.

- Steric Hindrance : Bulky substituents (e.g., iodine at position 3) slow substitution at adjacent positions. Computational modeling (DFT) can predict regioselectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may destabilize intermediates .

Basic: What are the stability challenges for this compound under storage?

Answer:

- Light Sensitivity : Store in amber vials at 0–6°C to prevent photodecomposition of C-I bonds .

- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile group to carboxylic acid .

- Thermal Stability : Avoid prolonged heating above 40°C, which risks dehalogenation or ring degradation .

Advanced: How can contradictory spectroscopic data for halogenated benzonitriles be resolved?

Answer:

- Multi-Technique Validation : Combine NMR, IR (for nitrile: ~2230 cm⁻¹), and HRMS to cross-check molecular integrity.

- Isotopic Patterns : Mass spectra should show characteristic bromine (1:1 doublet) and iodine (singlet) isotopic signatures.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof, resolving ambiguities from overlapping signals .

Basic: Which analytical methods are optimal for quantifying trace impurities in this compound?

Answer:

- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients to separate halogenated byproducts.

- GC-MS : Suitable for volatile impurities but requires derivatization of the nitrile group.

- ICP-MS : Detects residual metal catalysts (e.g., Pd, Cu) at ppb levels .

Advanced: What computational tools predict the reactivity of this compound in multi-step syntheses?

Answer:

- DFT Calculations : Model transition states to predict regioselectivity in cross-coupling or substitution reactions.

- Retrosynthesis Software : Tools like Reaxys or Pistachio propose viable routes using halogen-selective transformations .

- Docking Studies : Assess interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .

Advanced: How does the electronic nature of substituents affect the photophysical properties of this compound?

Answer:

- Fluorescence Quenching : Heavy atoms (Br, I) enhance spin-orbit coupling, reducing fluorescence quantum yield.

- Solvatochromism : The nitrile group increases polarity, shifting absorption/emission spectra in polar solvents.

- TD-DFT : Predicts excited-state behavior and charge-transfer transitions for optoelectronic applications .

Basic: What safety protocols are essential when handling polyhalogenated benzonitriles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |